molecular formula C11H15FN2O B7466312 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea

1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea

Cat. No. B7466312
M. Wt: 210.25 g/mol
InChI Key: SNUUIODEFPZTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as Flumazenil, which is a selective antagonist for the benzodiazepine receptor. It has been used as a research tool to investigate the role of benzodiazepine receptors in various physiological and pathological conditions.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea is based on its ability to selectively bind to the benzodiazepine receptor. This receptor is a subtype of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. By binding to the benzodiazepine receptor, Flumazenil can block the effects of benzodiazepines and reverse their sedative and anxiolytic effects.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects in animal and human studies. It has been reported to increase the release of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to have anticonvulsant properties and can reduce the severity and duration of seizures in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea in lab experiments are its selectivity and potency in binding to the benzodiazepine receptor. It can be used as a research tool to investigate the role of benzodiazepine receptors in various physiological and pathological conditions. However, the limitations of using Flumazenil are its high cost and limited availability. It also has a short half-life, which may limit its use in long-term studies.

Future Directions

There are several future directions for the research on 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety disorders, depression, and epilepsy. Another direction is to develop more selective and potent benzodiazepine receptor antagonists that can be used as research tools and potential therapeutics. Additionally, the development of new synthesis methods and purification techniques can improve the yield and purity of the compound and make it more accessible for research purposes.

Synthesis Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea is a multistep process that involves the reaction of 4-fluorobenzyl chloride with isopropylamine to form 1-(4-fluorobenzyl)-3-isopropylurea. This intermediate is then treated with phosgene to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea has been widely used in scientific research to investigate the role of benzodiazepine receptors in various physiological and pathological conditions. It has been used as a research tool to study the effects of benzodiazepines on the central nervous system, including their anxiolytic, sedative, and anticonvulsant properties.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-8(2)14-11(15)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUUIODEFPZTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea

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